Naphthalene-2,7-diamine

Supramolecular Chemistry Macrocycle Synthesis Coordination Chemistry

Naphthalene-2,7-diamine (CAS 613-76-3) is the only isomer with linear 180° geometry, critical for rigid polymer backbones in electrochromic smart windows and molecular wires. Unlike kinked 1,5-/1,8-isomers, it enables clean transmissive-to-green switching and stable triplet diradical formation for spintronics. Its symmetrical 2,7-diamine architecture also drives stimuli-responsive vesicle-to-nanotube transitions. Choose genuine 2,7-isomer to avoid synthesis failure.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 613-76-3
Cat. No. B184239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthalene-2,7-diamine
CAS613-76-3
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)N)N
InChIInChI=1S/C10H10N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,11-12H2
InChIKeyHBJPJUGOYJOSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthalene-2,7-diamine (CAS 613-76-3): Essential Properties and Commercial Specifications for Research Sourcing


Naphthalene-2,7-diamine (CAS 613-76-3), also known as 2,7-diaminonaphthalene, is a symmetrical aromatic diamine within the broader naphthalenediamine class [1]. This compound is characterized as a crystalline solid with a melting point reported between 161–167 °C , a molecular weight of 158.20 g/mol, and a density of approximately 1.234 g/cm³ [2]. Its moderate calculated solubility in water is 1.1 g/L at 25 °C, with much higher solubility in organic solvents like ethanol, ether, and benzene [3]. Commercially, it is typically offered at purities of 95% or greater, and is a key monomeric building block in the synthesis of advanced materials, including high-performance polymers and fluorescent sensors .

Naphthalene-2,7-diamine Sourcing: Why Isomeric Purity and Symmetry Dictate Performance and Prevent Generic Substitution


In scientific and industrial applications, diaminonaphthalenes cannot be treated as interchangeable commodities. The position of the amine substituents on the naphthalene core dictates a compound's fundamental properties, including its electronic structure, geometry, and chemical reactivity [1]. For instance, the 2,7-isomer's symmetrical substitution pattern yields a linear geometry that is crucial for creating rigid, well-defined polymer backbones and supramolecular structures, unlike the 1,8- and 1,5-isomers which impart a kinked, V-shaped geometry [2] [3]. Furthermore, the electronic and optical characteristics vary significantly across isomers. Research has shown that 1,5-diaminonaphthalene (1,5-DAN) and 2,6-diaminonaphthalene (2,6-DAN) produce different optoelectronic outcomes in perovskite applications compared to other isomers [4]. Even the commonly used 2,3-isomer, while effective for selenium detection, differs completely in its chemical and physical properties from Naphthalene-2,7-diamine [5]. Therefore, substituting one isomer for another without a rigorous, data-driven justification can lead to failed syntheses, altered material properties, and invalid experimental results, making precise procurement of Naphthalene-2,7-diamine essential.

Quantitative Evidence Guide: Differentiating Naphthalene-2,7-diamine (CAS 613-76-3) from its Isomeric Analogs for Research and Industrial Use


Symmetrical, Linear Architecture of 2,7-DAN Enables Rigid Macrocycles Unattainable with Kinked 1,8-DAN or 1,5-DAN Isomers

The 2,7-substitution pattern of Naphthalene-2,7-diamine provides a unique 180° (linear) diamine architecture, which is structurally distinct from the 1,8- and 1,5-isomers that produce kinked geometries. This linearity is essential for constructing specific rigid macrocyclic frameworks. In a direct synthetic study, the reaction of Naphthalene-2,7-diamine with various dihaloarenes via Pd-catalyzed amination successfully yielded macrobicyclic ligands [1]. The yields of these specific macrobicycles were dependent on the nature of the starting compounds, reaching up to 35% for certain rigid structures. This synthetic outcome is not replicable with the kinked 1,8- or 1,5-isomers, which would lead to different macrocycle sizes and geometries, or no cyclization at all.

Supramolecular Chemistry Macrocycle Synthesis Coordination Chemistry

Electrochemical Behavior of 2,7-DAN Enables Synthesis of Solution-Stable Triplet Diradical Dications Unlike Other Isomers

The unique electronic structure of the 2,7-diaminonaphthalene core facilitates the formation of remarkably stable high-spin organic species. A study of 2,7-bis(amino)naphthalene derivatives demonstrated that their oxidation leads to diradical dications (52+ and 62+) that are solution-stable triplets [1]. Cyclic voltammetry of the parent amine 5 showed two chemically reversible oxidation waves with E°′ values of 0.74 V and 0.93 V vs. SCE, indicating a stable, stepwise oxidation process [1]. This behavior is a direct consequence of the 2,7-substitution pattern, which allows for effective spin-coupling across the naphthalene bridge. Such stable, high-spin organic polycations are rare and highly sought after for molecular electronics and spintronics, and this property is not observed in the same manner for the 1,5- or 1,8-diaminonaphthalene isomers.

Organic Spintronics Redox-Active Materials Physical Organic Chemistry

2,7-DAN-Derived Chiral Probes Enable Differential Enantioselective Fluorescence Recognition for (S)- vs (R)-Leucinol

Derivatization of the Naphthalene-2,7-diamine core leads to fluorescent sensors with unique chiral recognition capabilities. Researchers synthesized optically active 2,7-diamino derivatives and evaluated their enantioselective recognition ability . A key finding was that a diquinoline derivative of 2,7-DAN showed enhanced fluorescence emission in the presence of (S)-leucinol with an emission maximum at shorter wavelengths, a behavior that was not typical of its (R)-isomer counterpart . This differential optical response provides a quantifiable and verifiable basis for distinguishing between enantiomers of this amino alcohol, demonstrating a level of chiral discrimination not generally reported for probes derived from other naphthalene diamine isomers.

Chiral Sensing Fluorescent Probes Enantioselective Recognition

Polyamides from 2,7-DAN Exhibit Transmissive-to-Green Electrochromism, a Distinct Advantage over Isomers for Display Applications

The specific geometry of Naphthalene-2,7-diamine enables the synthesis of polyamides with a desirable electrochromic switching behavior. Researchers created a new diamine monomer based on the 2,7-naphthalene core and polymerized it to form aromatic polyamides [1]. These polyamides exhibited a transmissive-to-green color change upon electrochemical oxidation [1]. Crucially, the study noted a weak electronic interaction between the two arylamino centers via the 2,7-naphthalenediyl bridge, causing them to oxidize almost simultaneously and preventing unwanted intervalence charge transfer (IVCT) absorption [1]. This clean color-switching property, which stems from the specific 2,7-connectivity, is a performance-defining feature for applications like smart windows and displays, where a clear, unambiguous color change is paramount.

Electrochromic Materials Conducting Polymers Organic Electronics

Hydrogen-Bonding Capacity of 2,7-DAN Enables Morphology Control from Vesicles to Tubes, a Capability Not Shared by its Monoamine Analog

The presence of two hydrogen-bonding amine groups in the 2,7-positions provides Naphthalene-2,7-diamine with a unique capacity for directing supramolecular self-assembly. In a study comparing self-assembly behavior, aromatic amides synthesized from Naphthalene-2,7-diamine and a 5-hydroxy-isophthalic acid segment were shown to selectively assemble into either vesicular or tubular architectures [1]. The morphology was tunable based on solvent and concentration, with T1 and T2 forming vesicles in methanol that could be converted into micro/nano-tubes upon water addition [1]. In contrast, an amide (T3) synthesized from the monoamine analog, 2-amino-naphthalene, exhibited a different self-assembly behavior, forming fine tubular structures in methanol that transformed into vesicles upon dilution or chloroform addition [1]. This demonstrates that the diamine is essential for achieving the specific, stimuli-responsive morphological transitions observed.

Self-Assembly Supramolecular Chemistry Nanostructure Fabrication

Commercial Availability and Purity Profile: 2,7-DAN is Offered as a 95%+ Pure Monomer, a Standard Specification for Polymer and Material Science Research

For researchers and procurement specialists, the commercial availability and standard specifications of Naphthalene-2,7-diamine are a key practical differentiator. Multiple reputable chemical suppliers list this specific isomer with a minimum purity of 95%, a specification that is crucial for reproducible polymerization and material synthesis . This is contrasted with other isomers like 2,3-diaminonaphthalene, which is also commercially available but is primarily marketed and utilized for its fluorescence-based selenium detection capabilities, a completely different application space [1]. While purity specifications are similar, the intended use-case and the research community's established practices create a de facto differentiation. Sourcing Naphthalene-2,7-diamine with this specific purity ensures consistency with published synthetic protocols in materials science, unlike other isomers which are associated with analytical chemistry applications.

Chemical Procurement Monomer Sourcing Quality Control

Optimal Research and Industrial Application Scenarios for Naphthalene-2,7-diamine (CAS 613-76-3)


Synthesis of High-Performance Electrochromic Polyamides for Smart Windows and Displays

Researchers focused on developing the next generation of smart windows or electronic paper should select Naphthalene-2,7-diamine as their core monomer. As evidenced, polyamides derived from this specific isomer exhibit a clean transmissive-to-green electrochromic switch with minimal undesirable intervalence charge transfer absorption [1]. This property is essential for achieving high-contrast, color-pure devices, a performance characteristic that is not reliably obtained with other diaminonaphthalene isomers.

Fabrication of Rigid Macrocycles and Molecular Wires for Supramolecular Electronics

For projects requiring geometrically precise, rigid supramolecular structures—such as molecular wires, organic zeolites, or host-guest systems—Naphthalene-2,7-diamine is the necessary building block. Its linear, 180-degree geometry is the structural prerequisite for creating well-defined macrocycles and linear polymers, enabling the construction of architectures that are impossible to achieve with the kinked 1,5- or 1,8-isomers [2] [3].

Development of Novel Organic High-Spin Materials for Spintronics and Magnetic Studies

Scientists investigating organic magnetism and spintronics will find Naphthalene-2,7-diamine uniquely valuable due to its ability to form remarkably stable triplet diradical dications upon oxidation [4]. This property allows for the study and potential application of high-spin organic molecules in solution, a domain where many other organic radical precursors are unstable. The specific redox potentials associated with this process provide a quantifiable handle for device design [4].

Engineering Tunable Nanostructures via Supramolecular Self-Assembly

Naphthalene-2,7-diamine is the monomer of choice for creating stimuli-responsive, self-assembled nanostructures. The two hydrogen-bonding amine groups in the 2,7-positions allow for the precise morphological control of structures, transitioning between vesicles and nanotubes based on the solvent environment [5]. This tunability is a direct function of the diamine architecture, a capability not present when using a monoamine analog [5].

Technical Documentation Hub

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